molecular formula C15H15N3O6S B11547175 3,4,5-trimethoxy-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide

3,4,5-trimethoxy-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide

Katalognummer B11547175
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: AUMUMEXFBSRCIK-FRKPEAEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-trimethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trimethoxybenzene ring, a nitrothiophene moiety, and a hydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 4-nitrothiophene-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-trimethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield various substituted benzohydrazides .

Wissenschaftliche Forschungsanwendungen

3,4,5-trimethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of 3,4,5-trimethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the nitrothiophene moiety can interact with biological membranes, potentially disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4,5-trimethoxy-N’-[(4-methylphenyl)sulfonyl]benzohydrazide
  • 3,4,5-trimethoxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
  • Phenethylamine, 3,4,5-trimethoxy-α-methyl-

Uniqueness

3,4,5-trimethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide is unique due to its combination of a trimethoxybenzene ring and a nitrothiophene moiety.

Eigenschaften

Molekularformel

C15H15N3O6S

Molekulargewicht

365.4 g/mol

IUPAC-Name

3,4,5-trimethoxy-N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C15H15N3O6S/c1-22-12-4-9(5-13(23-2)14(12)24-3)15(19)17-16-7-11-6-10(8-25-11)18(20)21/h4-8H,1-3H3,(H,17,19)/b16-7+

InChI-Schlüssel

AUMUMEXFBSRCIK-FRKPEAEDSA-N

Isomerische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CS2)[N+](=O)[O-]

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CS2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.